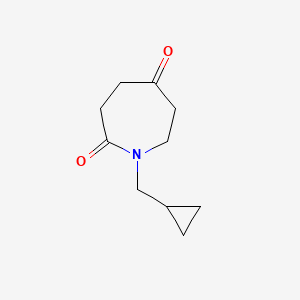

1-(Cyclopropylmethyl)-2,5-azepanedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and reaction conditions. For example, a paper discusses the synthesis of various bromomethyl cyclopropane structures via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of a compound like “1-(Cyclopropylmethyl)-2,5-azepanedione” would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and functional groups. For instance, cyclopropyl-containing compounds have been explored for their high reactivity endowed by ring strain .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties are determined by the compound’s molecular structure and the types of bonds it contains .Applications De Recherche Scientifique

Synthetic Chemistry Applications

1-(Cyclopropylmethyl)-2,5-azepanedione and its derivatives serve as key synthons in organic synthesis, offering pathways to construct complex molecular architectures. Research has demonstrated their utility in synthesizing enantiomerically pure cyclopropane-1,1-dicarboxylates, highlighting their role in creating chiral spirocyclic and heterocyclic compounds. These compounds are vital for the development of pharmaceuticals and agrochemicals due to their unique biological activities (Masayuki Sato et al., 1989).

Catalysis

The use of this compound derivatives in catalysis, particularly in transition metal-catalyzed reactions, offers novel routes to dihydroazepines and other nitrogen-containing heterocycles. These reactions are crucial for synthesizing compounds with potential pharmacological properties, showcasing the broad applicability of these synthons in medicinal chemistry (P. Wender et al., 2002).

Materials Science

In materials science, derivatives of this compound have been explored for the synthesis of novel polymers and copolymers. These materials find applications in biodegradable plastics, coatings, and other polymer-based technologies. The versatility of these compounds allows for the creation of materials with tailored properties for specific applications (Jean-Pierre Latere Dwan'isa et al., 2003).

Agriculture

In the agricultural sector, research on 1-methylcyclopropene (a related compound) has significantly impacted the storage and shelf life of fruits and vegetables. By inhibiting ethylene perception, it slows down the ripening process, enhancing the commercial value of produce. This technology has been rapidly adopted by the apple industry, and its potential for other fruits and vegetables is being explored (C. Watkins, 2006).

Environmental Science

This compound derivatives have also found applications in environmental science, particularly in the detection and analysis of atmospheric compounds. For example, 1,3-cyclohexanedione has been utilized in automated fluorometric determination of atmospheric formaldehyde, showcasing the environmental monitoring capabilities of these compounds (Qijia. Fan & P. Dasgupta, 1994).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, a Safety Data Sheet for a similar compound, 1-(Cyclopropylmethyl)piperazine, indicates that it is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)azepane-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-3-4-10(13)11(6-5-9)7-8-1-2-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMINNEFYQVYJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2696169.png)

![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2696172.png)

![N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2696173.png)

![1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2696174.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2696176.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2696181.png)

![(E)-2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2696189.png)

![1-(1,3-Benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2696190.png)